![molecular formula C9H6N4OS B2404466 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286732-93-1](/img/structure/B2404466.png)
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Overview
Description
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that features a unique fusion of furan, triazole, and pyridazine rings
Mechanism of Action
Target of Action
The compound “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, is known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, leading to its diverse pharmacological activities .
Biochemical Pathways
For instance, compounds with anticancer activity often interfere with cell proliferation pathways, while compounds with antimicrobial activity often disrupt essential biochemical pathways in microorganisms .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies may have been conducted for this compound.
Result of Action
For instance, compounds with anticancer activity often induce apoptosis (programmed cell death) in cancer cells, while compounds with antimicrobial activity often inhibit the growth of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring fused with a triazole and pyridazine structure, which contributes to its chemical reactivity and biological interactions. The synthesis typically involves cyclization reactions starting from furan derivatives and hydrazine hydrate, followed by further modifications to introduce the thiol group.
Synthetic Route:
- Formation of Hydrazone: Reaction of furan-2-carbaldehyde with hydrazine hydrate.
- Cyclization: The hydrazone is cyclized with an appropriate nitrile to form the triazole ring.
- Thiol Introduction: Subsequent reactions introduce the thiol group, yielding the final product.
Research indicates that 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as disruption of tubulin polymerization, similar to known chemotherapeutic agents like Doxorubicin.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : Research published in journals has demonstrated that derivatives of this compound can inhibit growth in liver cancer cell lines (HEPG2), showing effectiveness comparable to standard chemotherapy drugs .
- Antimicrobial Efficacy : Laboratory assays have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Investigated as a potential CDK2 inhibitor for cancer treatment.
Uniqueness
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Biological Activity
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of furan and triazole moieties enhances its interaction with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of sulfur, nitrogen, and carbon atoms that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and furan moieties exhibit significant biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : The compound shows promising results against various bacterial strains.
- Anticancer Potential : Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving tubulin polymerization disruption.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds similar to this compound. The results indicated that these compounds could effectively inhibit the growth of several pathogenic bacteria. For example:
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
Control (Standard Antibiotic) | Antibacterial | 16 µg/mL |
This table illustrates the compound's effectiveness compared to standard antibiotics.
Anticancer Activity
In another significant study focusing on the antiproliferative effects of triazolo-pyridazines, this compound was evaluated against various cancer cell lines. The findings were as follows:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SGC-7901 (Gastric) | 0.014 | Inhibition of tubulin polymerization |
A549 (Lung) | 0.008 | Disruption of microtubule dynamics |
HT-1080 (Fibrosarcoma) | 0.012 | Induction of apoptosis |
These results indicate that the compound exhibits potent cytotoxicity against cancer cells through its action on microtubules.
The mechanism by which this compound exerts its effects involves:
- Tubulin Binding : The compound binds to tubulin dimers, inhibiting their polymerization into microtubules.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress and apoptosis.
Properties
IUPAC Name |
6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFBLWMWCBHID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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